molecular formula C14H13N3OS B1463070 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1206992-76-8

4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1463070
CAS No.: 1206992-76-8
M. Wt: 271.34 g/mol
InChI Key: JUABBKJCPBOVFT-UHFFFAOYSA-N
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Description

4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound. It is a type of thiazole, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are used in various biological applications and have shown notable pharmacological actions .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals . The preparation of thiazoles involves the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Heterocyclic Compounds in Catalysis and Synthesis

Heterocyclic compounds containing benzothiazole cores, similar to 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, have been extensively studied for their role in catalysis and synthesis. These compounds are pivotal in the development of new materials and chemicals due to their ability to act as ligands in complex formations, influence reaction pathways, and provide structural diversity in synthetic chemistry. The review by Boča et al. (2011) emphasizes the fascinating variability in the chemistry of benzothiazoles, highlighting their significance in synthesizing complex compounds with a wide range of properties including magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Heterocyclic compounds similar to this compound have demonstrated significant biological and medicinal potential. These compounds are involved in the design of optical sensors, highlighting their utility in detecting biological and chemical agents. Jindal and Kaur (2021) provide an inclusive anthology of literature focusing on pyrimidine-based optical sensors, which are pertinent due to their biological and medicinal applications. These derivatives, including benzothiazole analogs, have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).

Pharmaceutical Research and Development

In the realm of pharmaceutical research, the structural analogs of this compound serve as key intermediates in the synthesis of drug candidates and pharmaceutical impurities. Saini et al. (2019) discuss the novel synthesis routes for omeprazole, highlighting the critical role of benzimidazole and related heterocyclic compounds in developing proton pump inhibitors. This review underscores the importance of heterocyclic compounds in identifying and synthesizing novel pharmaceutical impurities, which are essential for ensuring drug safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . This suggests that thiazoles, including 4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, may have potential applications in the development of new drugs for cancer treatment.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity , suggesting that COX-1 could be a potential target.

Mode of Action

Based on the weak cox-1 inhibitory activity of similar compounds , it can be inferred that this compound might interact with COX-1, leading to inhibition of its activity.

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as cyclooxygenase (COX), particularly COX-1 and COX-2 . The compound exhibits inhibitory activity against these enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, it interacts with proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, including those mediated by COX enzymes . This compound can alter gene expression patterns, leading to changes in the production of inflammatory mediators and other cellular proteins. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting cellular energy production and overall function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound may interact with other biomolecules, such as transcription factors, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound demonstrates stability under various conditions, maintaining its biochemical activity for extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, it may cause adverse effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as COX, influencing the production of prostaglandins and other eicosanoids . The compound may also affect the levels of various metabolites, altering metabolic flux and cellular energy balance. These interactions underscore its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects.

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-9-10-5-7-15-8-6-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUABBKJCPBOVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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